3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol
CAS No.: 117587-95-8
Cat. No.: VC7161493
Molecular Formula: C9H8N2S2
Molecular Weight: 208.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117587-95-8 |
|---|---|
| Molecular Formula | C9H8N2S2 |
| Molecular Weight | 208.3 |
| IUPAC Name | 3-(2-methylphenyl)-2H-1,2,4-thiadiazole-5-thione |
| Standard InChI | InChI=1S/C9H8N2S2/c1-6-4-2-3-5-7(6)8-10-9(12)13-11-8/h2-5H,1H3,(H,10,11,12) |
| Standard InChI Key | KSRZZKBTNSCNME-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NC(=S)SN2 |
Introduction
Chemical Identity and Structural Features
3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol belongs to the class of 1,2,4-thiadiazoles, heterocyclic compounds containing two nitrogen atoms and one sulfur atom in a five-membered ring. The systematic IUPAC name, 3-(2-methylphenyl)-2H-1,2,4-thiadiazole-5-thione, reflects the substitution pattern at positions 3 and 5 of the thiadiazole core. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈N₂S₂ | |
| Molecular Weight | 208.3 g/mol | |
| SMILES Notation | CC1=CC=CC=C1C2=NC(=S)SN2 | |
| InChI Key | KSRZZKBTNSCNME-UHFFFAOYSA-N | |
| PubChem CID | 15096246 |
The planar thiadiazole ring exhibits aromatic stabilization through delocalization of π-electrons, while the o-tolyl substituent introduces steric effects that influence molecular packing and reactivity. Computational studies of analogous thiadiazoles suggest that the thione tautomer (C=S) predominates over the thiol form (S-H) in solution due to enhanced resonance stabilization .
Synthetic Methodologies
Conventional Condensation Approaches
The synthesis of 3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol typically follows established protocols for 1,2,4-thiadiazole derivatives, involving cyclocondensation reactions between thioamide precursors and sulfur-containing reagents. While explicit synthetic details for this specific compound remain undocumented in public literature, analogous routes provide mechanistic insights:
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Thiocarbazide Cyclization: Reaction of o-tolyl thiocarbazide with carbon disulfide under basic conditions, followed by oxidative cyclization .
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Heterocyclic Ring Construction: Assembly via [3+2] cycloaddition between nitrile sulfides and thioacylating agents, as demonstrated in related 1,3,4-thiadiazole syntheses .
A generalized reaction scheme can be proposed:
where R represents the o-tolyl group. Purification typically involves column chromatography or recrystallization from aprotic solvents, though solubility data for this compound remains unreported .
Microwave-Assisted Synthesis
Emerging techniques from thiadiazole chemistry highlight the potential for microwave irradiation to accelerate reaction kinetics. For instance, 5-phenyl-1,3,4-thiadiazole-2-amines achieved 85% yield reductions in reaction time from 8 hours to 20 minutes using microwave conditions . Application of such methods to 3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol could enhance synthetic efficiency while minimizing thermal decomposition.
Physicochemical Characterization
Spectral Properties
Though experimental spectral data for 3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol remains unpublished, predictions can be extrapolated from structural analogs:
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IR Spectroscopy: Strong absorption bands at 2550–2650 cm⁻¹ (S-H stretch) and 1150–1250 cm⁻¹ (C=S vibration) .
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NMR Spectroscopy:
Solubility and Stability
Preliminary data indicates limited aqueous solubility, consistent with the hydrophobic o-tolyl group. Solubility enhancement strategies employed for similar thiadiazoles include:
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Co-solvent Systems: Ethanol/water mixtures (70:30 v/v) increasing solubility to ~15 mg/mL .
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Salt Formation: Conversion to sodium or potassium thiolates improves aqueous dispersion, as demonstrated with 5-methyl-1,3,4-thiadiazole-2-thiol derivatives .
Thermogravimetric analysis of analogous compounds shows decomposition onset temperatures >200°C, suggesting reasonable thermal stability for standard laboratory handling .
Industrial and Materials Science Applications
Corrosion Inhibition
Thiadiazole thiols demonstrate exceptional metal surface adsorption due to sulfur's lone electron pairs. For example:
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2-Mercapto-5-methyl-1,3,4-thiadiazole: 94% corrosion inhibition efficiency on mild steel in HCl at 500 ppm .
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Adsorption Isotherms: Follow Langmuir model with ΔG°ads = -37 kJ/mol, indicating spontaneous chemisorption .
The o-tolyl group in 3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol may enhance hydrophobic barrier formation, potentially exceeding the performance of simpler analogs.
Electronic Materials
Conjugated thiadiazole systems exhibit tunable optoelectronic properties:
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Band Gap Engineering: Thiadiazole incorporation reduces polycyclic aromatic hydrocarbon band gaps to 2.1–2.4 eV, suitable for organic photovoltaics .
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Charge Transport Mobility: Hole mobility up to 0.12 cm²/V·s in thin-film transistors using thiadiazole-containing polymers .
Functionalization of 3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol with electron-withdrawing groups could further modulate these properties for device applications.
Research Challenges and Future Directions
Despite its synthetic accessibility, 3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol remains understudied compared to other thiadiazole derivatives. Critical research gaps include:
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Comprehensive Biological Profiling: Systematic evaluation against NCI-60 cancer cell lines and ESKAPE pathogens.
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Structure-Activity Relationships: Modular synthesis of analogs with varied substituents (e.g., halogens, methoxy groups) to optimize target engagement.
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Nanoparticulate Formulations: Development of PEGylated liposomes or metal-organic frameworks to address solubility limitations.
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Computational Modeling: Density functional theory (DFT) studies to predict reactivity patterns and tautomeric preferences.
Recent advances in high-throughput screening and machine learning-assisted drug design position this compound as a viable candidate for accelerated development pipelines .
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